molecular formula C16H13Cl2N3OS B12152166 3-[(2,6-Dichlorophenyl)methylthio]-5-(2-furyl)-4-prop-2-enyl-1,2,4-triazole

3-[(2,6-Dichlorophenyl)methylthio]-5-(2-furyl)-4-prop-2-enyl-1,2,4-triazole

Cat. No.: B12152166
M. Wt: 366.3 g/mol
InChI Key: LLUWLQNXMLZNPP-UHFFFAOYSA-N
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Description

3-[(2,6-Dichlorophenyl)methylthio]-5-(2-furyl)-4-prop-2-enyl-1,2,4-triazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazole ring, a furyl group, and a dichlorophenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,6-Dichlorophenyl)methylthio]-5-(2-furyl)-4-prop-2-enyl-1,2,4-triazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,6-dichlorobenzyl chloride with sodium thiolate to form the corresponding thioether. This intermediate is then reacted with furfural and propargyl bromide in the presence of a base to form the final triazole compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[(2,6-Dichlorophenyl)methylthio]-5-(2-furyl)-4-prop-2-enyl-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The triazole ring and the dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[(2,6-Dichlorophenyl)methylthio]-5-(2-furyl)-4-prop-2-enyl-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-[(2,6-Dichlorophenyl)methylthio]-5-(2-furyl)-4-prop-2-enyl-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **3-[(2,6-Dichlorophenyl)methylthio]-5-(2-furyl)-4-prop-2-enyl-1,2,4-triazole shares similarities with other triazole compounds, such as fluconazole and itraconazole, which are known for their antifungal properties.
  • **Other similar compounds include 2,6-dichlorobenzyl derivatives and furyl-substituted triazoles.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its dichlorophenyl and furyl groups provide a versatile platform for further chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C16H13Cl2N3OS

Molecular Weight

366.3 g/mol

IUPAC Name

3-[(2,6-dichlorophenyl)methylsulfanyl]-5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazole

InChI

InChI=1S/C16H13Cl2N3OS/c1-2-8-21-15(14-7-4-9-22-14)19-20-16(21)23-10-11-12(17)5-3-6-13(11)18/h2-7,9H,1,8,10H2

InChI Key

LLUWLQNXMLZNPP-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC2=C(C=CC=C2Cl)Cl)C3=CC=CO3

Origin of Product

United States

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